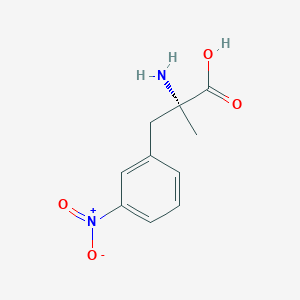
(R)-a-Methyl-3-nitrophenylalanine (>98%, >98%ee)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(R)-a-Methyl-3-nitrophenylalanine (>98%, >98%ee) is a useful research compound. Its molecular formula is C10H12N2O4 and its molecular weight is 224,21 g/mole. The purity is usually 95%.
BenchChem offers high-quality (R)-a-Methyl-3-nitrophenylalanine (>98%, >98%ee) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (R)-a-Methyl-3-nitrophenylalanine (>98%, >98%ee) including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
(R)-α-Methyl-3-nitrophenylalanine is a chiral amino acid derivative with significant biological activity, particularly in the context of its potential applications in drug discovery and development. This compound has been studied for its effects on various biological pathways, including its role as an inhibitor in kinase activity and its antimicrobial properties. This article reviews the synthesis, biological activity, and potential applications of (R)-α-Methyl-3-nitrophenylalanine, supported by data tables and relevant case studies.
Synthesis of (R)-α-Methyl-3-nitrophenylalanine
The synthesis of (R)-α-Methyl-3-nitrophenylalanine typically involves asymmetric synthesis techniques that allow for the selective formation of the desired enantiomer. Recent advancements in phase-transfer catalysis have facilitated the efficient production of this compound with high enantiomeric excess (ee) and purity (>98% ee) .
1. Inhibition of Kinases
(R)-α-Methyl-3-nitrophenylalanine has been shown to exhibit potent inhibitory effects on various kinases, particularly Src family kinases. The presence of the nitro group at the para position on the phenyl ring is critical for enhancing inhibitory potency. In a study comparing different derivatives, the compound demonstrated an IC50 value significantly lower than other non-nitro substituted analogs, indicating a strong binding affinity to the kinase domain .
| Compound | IC50 (μM) | Notes |
|---|---|---|
| Ac-CIYKF(4-NO2)Y | 0.53 | Highest potency observed |
| Ac-CIF(4-NO2)KYY | 1.5 | Moderate potency |
| Ac-CIYKYF(4-NO2) | 10.8 | Lower potency |
| Ac-CIYKFY | >700 | No inhibitory activity |
These results underscore the importance of structural modifications in enhancing biological activity.
2. Antimicrobial Activity
In addition to its kinase inhibitory properties, (R)-α-Methyl-3-nitrophenylalanine exhibits antimicrobial activity against various pathogens. Studies have indicated that derivatives of this compound show varying degrees of efficacy against Gram-positive bacteria and fungi. For instance, modifications to the side chain can enhance or diminish antimicrobial properties .
| Derivative | Activity Against | Efficacy |
|---|---|---|
| Compound A | Gram-positive bacteria | Moderate |
| Compound B | Aspergillus niger | Mild |
| Compound C | Dermatophytes | High |
Case Study 1: Src Kinase Inhibition
A study conducted by researchers focused on the structure-activity relationship (SAR) of linear peptides containing nitro-substituted phenylalanine derivatives. The findings revealed that incorporation of (R)-α-Methyl-3-nitrophenylalanine significantly improved the inhibitory potency against c-Src kinase, a target implicated in several cancers . The optimal positioning of the nitro group was crucial for binding affinity.
Case Study 2: Antimicrobial Properties
Another investigation assessed the antimicrobial properties of various peptide derivatives containing (R)-α-Methyl-3-nitrophenylalanine. Results indicated that certain modifications led to enhanced activity against specific fungal strains, suggesting potential applications in developing new antifungal agents .
Propiedades
IUPAC Name |
(2R)-2-amino-2-methyl-3-(3-nitrophenyl)propanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O4/c1-10(11,9(13)14)6-7-3-2-4-8(5-7)12(15)16/h2-5H,6,11H2,1H3,(H,13,14)/t10-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUFGGLYMLNDZAM-SNVBAGLBSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC(=CC=C1)[N+](=O)[O-])(C(=O)O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@](CC1=CC(=CC=C1)[N+](=O)[O-])(C(=O)O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














